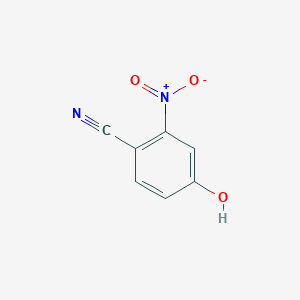

4-羟基-2-硝基苯甲腈

描述

4-Hydroxy-2-nitrobenzonitrile is a photoproduct formed during the hotolytic destruction of the herbicide bromoxynil .

Synthesis Analysis

The synthesis of 4-Hydroxy-2-nitrobenzonitrile can be carried out through a green synthesis method using ionic liquid with multiple roles as the recycling agent . Another method involves the reaction of hydroxylamine with a 2-hydroxyarylaldehyde which is at least partially in the form of a salt and/or complex of a metal of Group II, Group III, Group IVA or Group VIA of the Periodic Table and dehydrating the 2-hydroxyarylaldoxime so formed .Molecular Structure Analysis

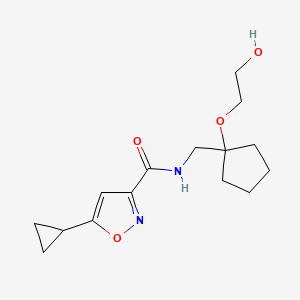

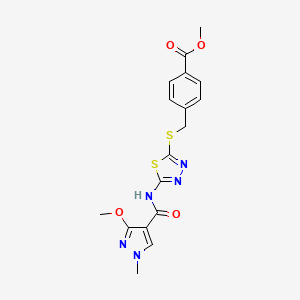

The molecular structure of 4-Hydroxy-2-nitrobenzonitrile has been analyzed using Matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). It has a strong UV absorption property, and it provides a clean background in the low mass range . The empirical formula is C7H4N2O3 and the molecular weight is 164.12 .科学研究应用

合成方法

- 赵海双(2003 年)报道了一种用对羟基苯甲醛合成 4-羟基-3-碘-5-硝基苯甲腈(一种杀吸虫剂)的新方法,该方法收率高、成本低 (赵海双,2003)。

分析应用

- 郝古等人(2021 年)发现 4-羟基-3-硝基苯甲腈可用作小分子有机物、肽和小分子蛋白 MALDI MS 分析的通用基质,它在低质量范围内显示出很强的紫外吸收和干净的背景 (郝古等人,2021)。

热物理性质

- P. Jiménez 等人(2002 年)对硝基苯甲腈(包括 4-硝基苯甲腈)进行了热物理研究,分析了它们在不同温度下的行为,观察了相变并测量了热容 (P. Jiménez 等人,2002)。

太阳能电池研究

- T. Lund 等人(2015 年)展示了 4-硝基苯甲腈在 TiO2 基光阳极电化学接枝中的用途,通过抑制反电子转移过程,提高了染料敏化太阳能电池的性能 (T. Lund 等人,2015)。

溶解度研究

- 李万新等人(2018 年)研究了 4-硝基苯甲腈在二元溶剂混合物中的溶解度,发现溶解度随温度和乙酸乙酯组成的增加而增加 (李万新等人,2018)。

安全和危害

4-Hydroxy-2-nitrobenzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

Future research directions could include the use of 4-Hydroxy-2-nitrobenzonitrile in the discovery of new biomarkers. Renal stress biomarkers such as 8(F2a)-isoprostane and 4-hydroxy-2-nonenal (produced by increased lipid peroxidation during oxidative stress) can be detected in serum and urine samples by HPLC . Integration with other technologies, such as mass spectrometry (MS) and bioinformatics, can further enhance the potential of this compound .

作用机制

Target of Action

It’s known that nitrobenzene compounds can interact with various biological targets, affecting cellular processes .

Mode of Action

The mode of action of 4-Hydroxy-2-nitrobenzonitrile involves a nucleophilic attack of hydroxylamine to benzaldehyde, followed by a dehydration step to form the benzaldehyde oxime . This reaction is part of the green synthesis of benzonitrile .

Biochemical Pathways

Nitrobenzene and its derivatives have been shown to affect the ability of bacteria to assimilate new carbon sources . This suggests that 4-Hydroxy-2-nitrobenzonitrile may also influence similar pathways.

Pharmacokinetics

The compound’s molecular weight is 16412 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

Similar compounds, such as 4-hydroxy-2-nonenal, have been shown to have antimicrobial effects and can induce specific transcriptional responses in bacteria . They can also play a role in the pathogenesis of diseases like pulmonary fibrosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-2-nitrobenzonitrile. For instance, the green synthesis of benzonitrile, which involves 4-Hydroxy-2-nitrobenzonitrile, is influenced by factors such as reaction time, temperature, and the presence of a catalyst .

属性

IUPAC Name |

4-hydroxy-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-1-2-6(10)3-7(5)9(11)12/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRAMXMRWNDIMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-nitrobenzonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-chloro-6-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440475.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2440478.png)

![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2440482.png)